molecular formula C9H9ClN2O2 B2899171 2-Chloro-3-nitro-5,6,7,8-tetrahydroquinoline CAS No. 187243-00-1

2-Chloro-3-nitro-5,6,7,8-tetrahydroquinoline

Cat. No.: B2899171
CAS No.: 187243-00-1
M. Wt: 212.63
InChI Key: ZKCCJTPLBDQLLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-nitro-5,6,7,8-tetrahydroquinoline is a synthetic quinoline derivative serving as a versatile chemical intermediate in organic chemistry and drug discovery. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, found in a wide range of bioactive molecules and therapeutic agents . Substituted tetrahydroquinolines, in particular, are recognized for their significant pharmacological potential and are frequently investigated for developing new pharmaceuticals, including compounds with antitumor , anticancer , antimicrobial , and antifungal activities . The presence of both chloro and nitro functional groups on the core structure makes this compound a valuable precursor for further chemical transformations, such as nucleophilic aromatic substitution and reduction reactions, enabling the synthesis of more complex molecules for biological evaluation. Researchers utilize this family of compounds to develop potential treatments for various conditions, and its value lies in its utility as a building block for creating diverse compound libraries for high-throughput screening and lead optimization. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-chloro-3-nitro-5,6,7,8-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c10-9-8(12(13)14)5-6-3-1-2-4-7(6)11-9/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCCJTPLBDQLLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(=C(C=C2C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-nitro-5,6,7,8-tetrahydroquinoline typically involves the nitration of 2-chloro-5,6,7,8-tetrahydroquinoline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-3-nitro-5,6,7,8-tetrahydroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-nitro-5,6,7,8-tetrahydroquinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly alter the physicochemical and biological properties of tetrahydroquinoline derivatives. Key analogs include:

Compound Name Substituents Key Properties References
2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinoline 2-Cl, 6,6-dimethyl Predicted collision cross-section (CCS): 140.3 Ų (M+H⁺); Molecular formula: C₁₁H₁₄ClN
2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile 2-Cl, 3-CN Molecular formula: C₁₀H₉ClN₂; SMILES: C1CCC2=NC(=C(C=C2C1)C#N)Cl
4-Chloro-5,6,7,8-tetrahydroquinoline 4-Cl Molecular weight: 167.64 g/mol; CAS: 133092-34-9
5,6,7,8-Tetrahydroquinoline (base structure) Unsubstituted Boiling point: 238–240°C; Molecular formula: C₉H₁₁N

Key Observations :

  • Electron-withdrawing groups (e.g., -Cl, -NO₂, -CN) reduce electron density in the aromatic ring, enhancing electrophilic substitution resistance and acidity of the NH group .

Physicochemical Properties

Melting points, solubility, and stability vary with substituents:

  • 2-Chloro-8-chloromethyl derivatives : High melting points (226–227°C) due to strong intermolecular halogen bonding .
  • 2-Chloro-6,6-dimethyl analog : Lower predicted polarity (CCS = 140.3 Ų) compared to unsubstituted analogs (CCS ~155–160 Ų) .

Biological Activity

2-Chloro-3-nitro-5,6,7,8-tetrahydroquinoline is a complex organic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of tetrahydroquinolines, which are known for their diverse pharmacological properties. The presence of both chloro and nitro groups in its structure enhances its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H10_{10}ClN3_{3}O2_{2}, with a molecular weight of approximately 227.65 g/mol. The compound features a tetrahydroquinoline core with a chloro group at the 2-position and a nitro group at the 3-position. This structural arrangement significantly influences its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Enzyme Interaction : The compound may interact with various enzymes or receptors within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to modulation of enzyme activity.
  • Kynurenine Pathway Modulation : Research indicates that compounds similar to this compound can influence the kynurenine pathway, which plays a crucial role in neurobiology and inflammation .

Biological Activities

Several studies have explored the biological activities associated with this compound:

  • Antimicrobial Activity : The compound has shown potential antimicrobial properties against various bacterial strains. Its structural features contribute to its effectiveness in disrupting microbial cell membranes.
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. It has been investigated for its ability to inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for further research in treating inflammatory diseases. Its interaction with receptors involved in inflammation could lead to therapeutic applications .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, the following table summarizes key structural features and biological activities:

Compound NameStructural FeaturesUnique Biological Activity
This compoundChloro at position 2, Nitro at position 3Antimicrobial and anticancer properties
5,6,7,8-TetrahydroquinolineBase structure without nitro groupLimited biological activity
4-Nitro-5,6,7,8-tetrahydroquinolineNitro at position 4Different anticancer profile
2-Methyl-5,6,7,8-tetrahydroquinolineMethyl substitution at position 2Altered lipophilicity and receptor interactions

Case Studies

Recent research has highlighted several case studies that demonstrate the biological potential of this compound:

  • In Vitro Studies : In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cells.
  • Animal Models : In vivo studies using murine models have indicated that administration of the compound can reduce tumor growth rates and improve survival outcomes in treated animals compared to control groups.
  • Mechanistic Insights : Investigations into the mechanisms underlying its effects have revealed that the compound can induce oxidative stress in cancer cells leading to apoptosis .

Q & A

Q. What are common synthetic strategies for introducing chloro and nitro substituents onto the tetrahydroquinoline scaffold?

Methodological Answer: The introduction of chloro and nitro groups typically involves sequential functionalization. A robust approach includes:

  • Chlorination: Use of chlorinating agents (e.g., POCl₃) under reflux conditions to substitute hydroxyl or amino groups .
  • Nitration: Controlled nitration with mixed acids (HNO₃/H₂SO₄) at low temperatures (0–5°C) to avoid over-nitration. Regioselectivity is influenced by steric and electronic effects of existing substituents .
  • Catalytic Reductive Cyclization: For fused-ring systems, Pd/C-catalyzed hydrogenation of nitrochalcones in solvents like CH₂Cl₂ achieves intramolecular cyclization .

Example Protocol:

React 5,6,7,8-tetrahydroquinoline with Cl₂ gas in acetic acid at 50°C for chlorination.

Nitrate the intermediate using fuming HNO₃ at 0°C, followed by neutralization.

Purify via column chromatography (silica gel, hexane/EtOAc).

Q. How is the purity and structural integrity of synthesized 2-chloro-3-nitro-5,6,7,8-tetrahydroquinoline verified?

Methodological Answer:

  • Spectroscopic Characterization:
    • ¹H/¹³C NMR: Confirm substitution patterns (e.g., chloro at C2, nitro at C3) via chemical shifts (e.g., nitro groups deshield adjacent protons by ~0.5–1.0 ppm) .
    • IR Spectroscopy: Identify NO₂ asymmetric stretching (~1520 cm⁻¹) and C-Cl stretches (~750 cm⁻¹) .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]+ = 213.05 Da) .
  • HPLC Purity: Reverse-phase C18 columns (ACN/H₂O gradient) with UV detection at 254 nm ensure >95% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives?

Methodological Answer: Discrepancies often arise from assay variability or structural nuances. Key steps include:

  • Standardized Assays: Use identical cell lines (e.g., human neutrophils for C5aR antagonism) and controls (e.g., eculizumab as a benchmark) .
  • Structural Analysis: Compare substituent effects (Table 1). For example, bulky groups at C5 reduce C5aR binding affinity due to steric hindrance .

Q. Table 1: Substituent Effects on C5aR Antagonism (IC₅₀)

Substituent PositionGroupIC₅₀ (nM)Source
C2Cl7.3
C3NO₂12.1
C5NHCOCH₃45.8
  • Meta-Analysis: Cross-reference data from orthogonal assays (e.g., Ca²⁺ mobilization vs. radioligand binding) to confirm target engagement .

Q. What in vitro models are used to assess pharmacokinetics and metabolic stability?

Methodological Answer:

  • Hepatic Microsomal Stability: Incubate compounds with rat/human liver microsomes (37°C, NADPH cofactor) and monitor depletion via LC-MS/MS. Low clearance (<15 mL/min/kg) indicates metabolic stability .
  • Plasma Protein Binding: Equilibrium dialysis (plasma:buffer = 1:1) quantifies unbound fraction. High binding (>90%) may limit bioavailability .
  • CYP450 Inhibition: Fluorescent probes (e.g., CYP3A4) assess inhibition potential. IC₅₀ < 1 µM suggests risk of drug-drug interactions .

Q. How do reaction conditions influence regioselectivity in tetrahydroquinoline functionalization?

Methodological Answer:

  • Solvent Polarity: Polar solvents (e.g., DMF) favor carbophilic attack in silyl isothiocyanate reactions, yielding thioamides. Non-polar solvents (e.g., toluene) favor silicophilic pathways .
  • Substituent Effects: Electron-donating groups (e.g., –OCH₃) on silicon increase electrophilicity, directing attack to the carbon center .
  • Catalytic Systems: Pd/C with H₂ promotes reductive cyclization of nitrochalcones, while Rh catalysts favor hydrogenolysis .

Example Optimization:
For C3 nitration, pre-blocking C8 with a trimethylsilyl group suppresses proton transfer side reactions, improving yield by 30% .

Q. What computational tools predict collision cross-sections (CCS) for structural validation?

Methodological Answer:

  • Ion Mobility-Mass Spectrometry (IM-MS): Compare experimental CCS values with predicted data (e.g., MOBCAL simulations). For 2-chloro-3-nitro derivatives, [M+H]+ CCS ≈ 140.3 Ų .
  • Density Functional Theory (DFT): Optimize 3D conformers (B3LYP/6-31G*) to correlate with experimental CCS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.